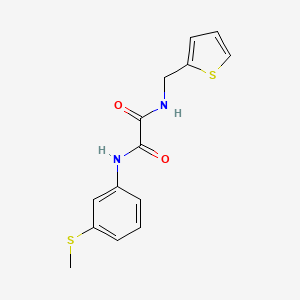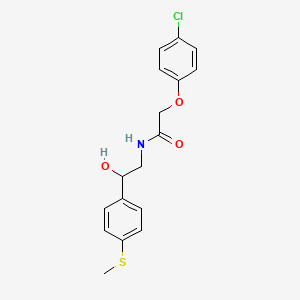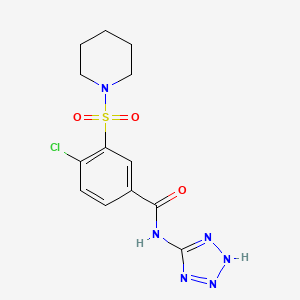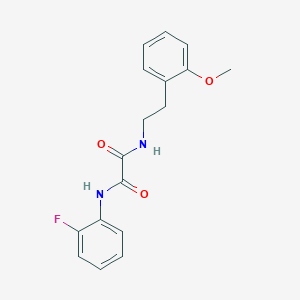
N1-(2-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C17H17FN2O3 and its molecular weight is 316.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Studies
Research on β-fluoro-substituted 4-methoxyphenethyl cations, which share structural motifs with N1-(2-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide, has provided insights into their behavior as transient intermediates following laser photolysis. These studies reveal the effects of fluoro-substitution on the reactivity of these cations, with minimal impact observed on their absorbance ratios and decay rate constants. The findings suggest that electron-withdrawing substituents push the positive charge from the benzylic carbon to the oxygen of the 4-methoxy group, highlighting a nuanced influence of fluorination on photochemical reactivity (McClelland et al., 1993).
Synthetic Chemistry
A novel synthetic approach for the generation of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method leverages the classical Meinwald rearrangement, demonstrating the utility of oxalamide derivatives in synthetic organic chemistry. The process is high yielding and simplifies the synthesis of anthranilic acid derivatives and oxalamides, showcasing the versatility of these compounds in constructing complex molecules (Mamedov et al., 2016).
Neuropharmacology
In the context of neuropharmacology, research into compounds structurally related to this compound, such as selective orexin receptor antagonists, has been informative. These studies explore the role of orexin receptors in compulsive food consumption and binge eating in rats, suggesting the potential of orexin receptor mechanisms as targets for novel pharmacological treatments for eating disorders (Piccoli et al., 2012).
Radiotracer Development
Another research avenue is the development of PET radiotracers for studying cannabinoid receptors in the brain. Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrate the feasibility of using nucleophilic substitution reactions with [18F]fluoride for radiolabeling, underscoring the relevance of fluoro-substituted compounds in neuroimaging and molecular diagnostics (Katoch-Rouse & Horti, 2003).
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-23-15-9-5-2-6-12(15)10-11-19-16(21)17(22)20-14-8-4-3-7-13(14)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXSMMYCJMQLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
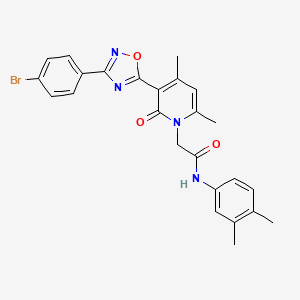


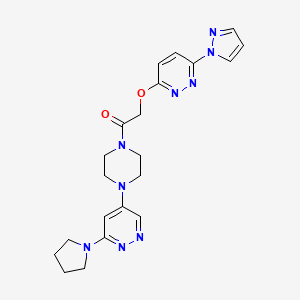

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)
![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)
